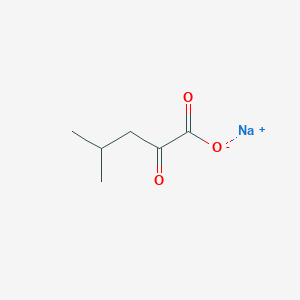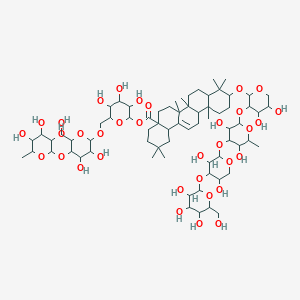
2-Aminopropanediamide
説明
2-Aminopropanediamide, also known as this compound, is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 117.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
2-Aminomalonamide is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral drugs.
Mode of Action
As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of the viral genome .
Biochemical Pathways
The synthesis of Favipiravir involves several steps, starting from diethyl malonate . 2-Aminomalonamide is obtained in high yield by treating the crude product with ammonia in water . This compound then undergoes further reactions to eventually form Favipiravir .
Pharmacokinetics
Favipiravir is known to be well-absorbed and widely distributed in the body, undergoing metabolic transformation to exert its antiviral effects .
Result of Action
The ultimate result of 2-Aminomalonamide’s action, as part of Favipiravir, is the inhibition of viral replication. By blocking the activity of the RNA-dependent RNA polymerase, it prevents the virus from multiplying within the host cells .
Action Environment
The efficacy and stability of 2-Aminomalonamide, as part of Favipiravir, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the specific characteristics of the viral strain being targeted .
生化学分析
Cellular Effects
Given its role in the synthesis of favipiravir , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known to be involved in the synthesis of favipiravir
Metabolic Pathways
It’s known to be used in the synthesis of favipiravir , suggesting it may be involved in the metabolic pathways related to this antiviral drug.
特性
IUPAC Name |
2-aminopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBSQXXHYLABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211059 | |
| Record name | 2-Aminopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-47-6 | |
| Record name | 2-Aminopropanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanediamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062009476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62009-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANEDIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2V6JL2SPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-aminomalonamide be synthesized for use in nucleoside analog preparation?
A1: A key method involves a unique photochemical reaction. Irradiating 2′,3′-O-isopropylidenebredinin, a protected derivative of the immunosuppressant bredinin, in a dilute acetic acid solution leads to imidazole ring cleavage. [] This process yields the 2-aminomalonamide riboside derivative, which serves as a versatile intermediate. [] Subsequent modifications at the 5′-position followed by imidazole ring reconstruction using triethyl orthoformate enable the synthesis of various 5′-modified bredinin analogs. []
Q2: Can 2-aminomalonamide be used to modify materials for enhanced properties?
A2: Yes, 2-aminomalonamide can be used to functionalize graphene oxide (GO). [] This amino-functionalization, resulting in amino-modified graphene oxide (AGO), enhances the corrosion resistance of waterborne epoxy coatings. [] This improvement is attributed to the improved dispersion of AGO within the epoxy matrix and the formation of a more tortuous path for corrosive agents, as evidenced by electrochemical impedance spectroscopy and salt spray tests. []
Q3: Does methylation of 4-carbamoylimidazolium-5-olate, a related compound, impact its antitumor activity?
A3: While not directly related to 2-aminomalonamide, research on the related compound 4-carbamoylimidazolium-5-olate offers insights into structure-activity relationships. Methylation of this compound at different positions yielded various derivatives. [] Interestingly, most of these methylated derivatives, except for the N-1, N-3-dimethyl derivative, exhibited a complete loss of antitumor activity against Lewis lung carcinoma and sarcoma 180 in mice. [] This highlights the importance of specific structural features for the biological activity of these imidazole derivatives.
Q4: What are the challenges in utilizing 2-aminomalonamide as a therapeutic agent?
A4: While 2-aminomalonamide shows promise as an L-asparagine synthetase inhibitor, in vivo studies have revealed its instability and rapid metabolism. [] This instability leads to a lack of sustained inhibition of the target enzyme, limiting its therapeutic efficacy. [] Future research should explore strategies like prodrug design or targeted delivery systems to overcome these challenges and unlock the therapeutic potential of 2-aminomalonamide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


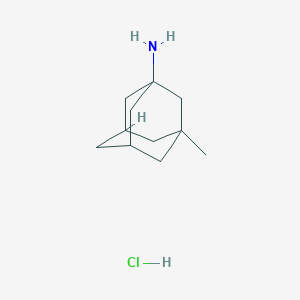


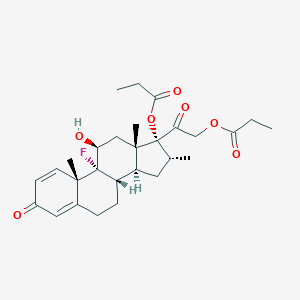

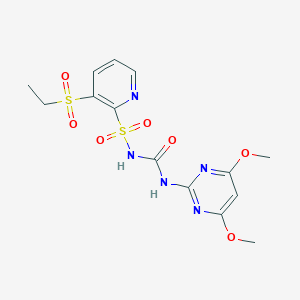
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
